EPI-743

Description

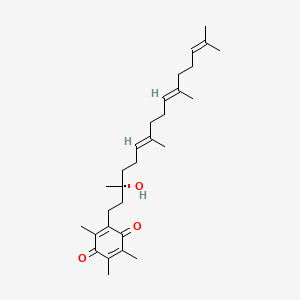

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOVHERIIMJMDG-XZXLULOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153231 | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213269-98-7 | |

| Record name | Vatiquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vatiquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATIQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EPI-743 (Vatiquinone): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPI-743, also known as Vatiquinone or PTC-743, is an orally bioavailable small molecule and a synthetic analog of vitamin E.[1][2] It has emerged as a potent therapeutic candidate for a range of disorders characterized by oxidative stress and mitochondrial dysfunction.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays and visual diagrams of its signaling pathway and experimental workflows are included to facilitate further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound, chemically named 2-((R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione, is a para-benzoquinone analog.[4] It is structurally related to coenzyme Q10.[5]

| Identifier | Value | Reference |

| IUPAC Name | 2-((3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | [6] |

| Synonyms | Vatiquinone, PTC-743, α-Tocotrienol quinone, EPI743, ATQ3 | [1][4][7] |

| CAS Number | 1213269-98-7 | [1] |

| Molecular Formula | C29H44O3 | [1] |

| Molecular Weight | 440.66 g/mol | [1] |

| Physicochemical Property | Value | Reference |

| Appearance | Light yellow to yellow oily liquid | [7] |

| Boiling Point | 565.6 ± 39.0 °C at 760 mmHg | [7] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in DMSO, Ethanol | [2][5] |

Biological Properties and Mechanism of Action

This compound is a potent cellular protectant against oxidative stress and is being investigated for the treatment of various mitochondrial and neurodegenerative diseases, including Leigh syndrome, Friedreich's ataxia, and Leber's hereditary optic neuropathy.[7][8][9] Its primary mechanism of action involves the inhibition of ferroptosis, a form of iron-dependent regulated cell death.[1][2]

Key aspects of its biological activity include:

-

Inhibition of 15-Lipoxygenase (15-LO): this compound is a potent inhibitor of 15-lipoxygenase, a key enzyme in the ferroptosis pathway that catalyzes the peroxidation of polyunsaturated fatty acids.[3] By inhibiting 15-LO, this compound prevents the accumulation of lipid peroxides, thereby mitigating oxidative stress and subsequent cell death.[3]

-

Augmentation of Glutathione Synthesis: this compound enhances the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][8] It modulates the activity of oxidoreductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased cellular GSH levels and an improved redox status.[10]

-

Modulation of the Nrf2 Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of antioxidant enzymes and proteins involved in glutathione synthesis.[7][11]

Quantitative Biological Activity

| Activity | Parameter | Value | Cell Line/System | Reference |

| Inhibition of RSL3-induced ferroptosis | EC50 | 17.3-21.8 nM | PCH6 patient fibroblasts | [2] |

| Inhibition of human 15-LO enzyme activity | IC50 | 4.4 μM | (by its hydroquinone metabolite, this compound-HQ) | [2] |

Experimental Protocols

Induction and Assessment of Ferroptosis in Cell Culture

This protocol describes the induction of ferroptosis using the GPX4 inhibitor RSL3 and the assessment of cell viability.

Materials:

-

Human dermal fibroblasts (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

RSL3 (RAS-selective lethal 3) stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

Procedure:

-

Seed fibroblasts in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with varying concentrations of RSL3 (e.g., 0.1 to 10 µM) to determine the optimal concentration for inducing cell death.

-

In parallel, co-treat cells with the determined concentration of RSL3 and a range of this compound concentrations (e.g., 1 nM to 10 µM). Include appropriate vehicle controls (DMSO).

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 of this compound.[10][12][13]

15-Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the inhibition of 15-lipoxygenase activity using linoleic acid as a substrate.

Materials:

-

Soybean 15-lipoxygenase (or purified human 15-LO)

-

Linoleic acid

-

Borate buffer (0.2 M, pH 9.0)

-

This compound (or its active metabolite) dissolved in DMSO

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a working solution of 15-lipoxygenase in borate buffer. Keep the enzyme solution on ice.

-

Prepare a substrate solution of linoleic acid in borate buffer.

-

In a quartz cuvette, mix the enzyme solution with either DMSO (for control) or the desired concentration of this compound. Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution to the cuvette and mix quickly.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The increase in absorbance is due to the formation of conjugated dienes.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the control rate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][6][14]

Measurement of Cellular Glutathione Levels by HPLC

This protocol outlines the quantification of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells treated with this compound or vehicle

-

Perchloric acid (PCA)

-

Iodoacetic acid (IAA)

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

HPLC system with a UV detector and a suitable C18 column

-

Mobile phase (e.g., aqueous buffer with an organic modifier)

-

GSH and GSSG standards

Procedure:

-

Harvest the treated cells and wash with ice-cold PBS.

-

Lyse the cells by adding cold perchloric acid to precipitate proteins.

-

Centrifuge the lysate to pellet the protein and collect the supernatant.

-

To a portion of the supernatant, add iodoacetic acid to derivatize GSH.

-

Neutralize the samples.

-

Add FDNB to derivatize both GSH and GSSG. The derivatized products can be detected by UV absorbance.

-

Inject the prepared samples and standards onto the HPLC system.

-

Separate the derivatized GSH and GSSG using a gradient elution on a C18 column.

-

Detect the analytes at a specific wavelength (e.g., 365 nm for DNP derivatives).

-

Quantify the amounts of GSH and GSSG in the samples by comparing their peak areas to the standard curves.

-

Calculate the GSH/GSSG ratio as an indicator of cellular redox status.[1][3][5][15]

Visualizations

Signaling Pathway of this compound in the Inhibition of Ferroptosis

Caption: Signaling pathway of this compound in preventing ferroptosis.

Experimental Workflow for Assessing this compound's Anti-Ferroptotic Activity

Caption: Workflow for evaluating this compound's anti-ferroptotic effect.

References

- 1. 2.7. HPLC analysis of intracellular glutathione [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Lipoxygenase activity determination [protocols.io]

- 7. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis off Glutathione on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. Effect of this compound on the clinical course of the mitochondrial disease Leber hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Translational Potential of Baicalein in Mitigating RSL3-Induced Ferroptosis in Fibroblasts: Implications for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

EPI-743 (Vatiquinone): A Potent 15-Lipoxygenase Inhibitor for Mitigating Ferroptosis-Mediated Cellular Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPI-743, also known as vatiquinone, is an orally bioavailable small molecule that has emerged as a significant therapeutic candidate for a range of diseases characterized by oxidative stress and mitochondrial dysfunction. Central to its mechanism of action is the potent inhibition of 15-lipoxygenase (15-LOX), a key enzyme implicated in the regulation of inflammation, oxidative stress, and a form of iron-dependent programmed cell death known as ferroptosis. This technical guide provides an in-depth overview of this compound as a 15-LOX inhibitor, consolidating quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction

This compound (α-tocotrienol quinone) is a para-benzoquinone analog structurally related to Vitamin E.[1][2] Initially identified in a screen for compounds that prevent cell death induced by glutathione depletion, its primary mechanistic target has been identified as 15-lipoxygenase.[3][4] By inhibiting 15-LOX, this compound effectively mitigates the downstream cascade of lipid peroxidation, a critical step in the execution of ferroptosis.[5][6] This mode of action has positioned this compound as a promising therapeutic for numerous conditions where ferroptosis is a pathogenic driver, including mitochondrial diseases, Friedreich's ataxia, and other neurodegenerative disorders.[7][8]

Mechanism of Action: Inhibition of 15-Lipoxygenase and Prevention of Ferroptosis

The primary mechanism of action of this compound is the inhibition of 15-lipoxygenase, an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid, to produce lipid hydroperoxides.[9][10] Specifically, this compound is believed to inhibit 15-LOX activity by reducing the active site non-heme iron from its active Fe3+ state to an inactive Fe2+ state.[11]

This inhibition is critical in the context of ferroptosis, a form of regulated cell death driven by iron-dependent accumulation of lipid hydroperoxides.[5] Under conditions of oxidative stress or glutathione peroxidase 4 (GPX4) inactivation, 15-LOX activity leads to the generation of lipid peroxidation products, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and its reduced form 15-hydroxyeicosatetraenoic acid (15-HETE), which are key executioners of ferroptotic cell death.[6][12] By blocking 15-LOX, this compound prevents the formation of these toxic lipid species, thereby protecting cells from ferroptotic demise.[6]

Signaling Pathway of 15-Lipoxygenase-Mediated Ferroptosis and this compound Intervention

Caption: Signaling pathway of 15-LOX-mediated ferroptosis and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency of this compound as an inhibitor of ferroptosis and lipid peroxidation has been demonstrated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in Preventing Ferroptosis in Patient-Derived Fibroblasts

| Cell Line/Condition | Inducer | Assay | EC50 (nM) | Reference |

| PCH6 Patient Fibroblasts | RSL3 (2 µM) | Cell Viability | 17.3 - 21.8 | [13] |

| Leigh Syndrome Patient Fibroblasts | RSL3 | Cell Viability | Not specified | [14] |

| Leigh Syndrome Patient Fibroblasts | FeC/BSO | Cell Viability | Not specified | [14] |

PCH6: Pontocerebellar Hypoplasia Type 6; RSL3: a GPX4 inhibitor; FeC/BSO: Iron(III) Citrate / Buthionine Sulfoximine.

Table 2: Potency of this compound in Inhibiting Lipid Peroxidation

| Cell Line/Condition | Inducer | Assay | IC50 (nM) | Reference |

| PCH6 Patient Fibroblasts | RSL3 | BODIPY 581/591 C11 | 33.1 - 57.6 | [13] |

| Leigh Syndrome Patient Fibroblasts | RSL3 | BODIPY 581/591 C11 | Not specified | [14] |

BODIPY 581/591 C11 is a fluorescent probe for lipid peroxidation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a 15-lipoxygenase inhibitor.

15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of 15-LOX. The assay is based on the conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 15-LOX into a conjugated diene hydroperoxide, which can be detected by an increase in absorbance at 234 nm.

Materials:

-

15-Lipoxygenase (from soybean or recombinant human)

-

Linoleic acid or Arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

This compound

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the substrate (e.g., 250 µM linoleic acid in borate buffer).

-

Prepare a working solution of 15-LOX enzyme (e.g., 400 U/mL in buffer). Keep on ice.

-

Prepare a stock solution of this compound in DMSO. Further dilutions can be made to achieve a range of final concentrations for IC50 determination.

-

-

Assay Protocol:

-

In a cuvette, mix the enzyme solution and the inhibitor solution (or DMSO for control). Incubate for a specified time (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution to the cuvette.

-

Immediately measure the increase in absorbance at 234 nm over a period of time (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (change in absorbance per unit time) for both the control and inhibitor-treated samples.

-

The percentage of inhibition is calculated as: [1 - (Rate with inhibitor / Rate of control)] x 100.

-

For IC50 determination, plot the percentage of inhibition against a range of inhibitor concentrations and fit the data to a dose-response curve.

-

Workflow for 15-LOX Inhibition Assay:

Caption: Experimental workflow for the 15-lipoxygenase inhibition assay.

Cellular Lipid Peroxidation Assay using BODIPY 581/591 C11

This assay quantifies the level of lipid peroxidation in live cells using the fluorescent probe BODIPY 581/591 C11. This lipophilic dye incorporates into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl moiety.

Materials:

-

Cell culture medium and supplements

-

Patient-derived fibroblasts or other relevant cell lines

-

This compound

-

Ferroptosis inducer (e.g., RSL3 or a combination of an iron source and a glutathione synthesis inhibitor like BSO)

-

BODIPY 581/591 C11 fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration.

-

Induce ferroptosis by adding the chosen inducer (e.g., RSL3) to the cell culture medium.

-

-

Staining with BODIPY 581/591 C11:

-

Following the treatment period, remove the medium and incubate the cells with a working solution of BODIPY 581/591 C11 (e.g., 1-2 µM in culture medium) for approximately 30 minutes at 37°C.[13]

-

Wash the cells with PBS to remove excess probe.

-

-

Fluorescence Measurement and Analysis:

-

Microscopy: Capture images using appropriate filter sets for both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity in the green and red channels.

-

The ratio of green to red fluorescence intensity is calculated as a measure of lipid peroxidation. A decrease in this ratio in this compound-treated cells compared to the inducer-only control indicates inhibition of lipid peroxidation.

-

Workflow for Cellular Lipid Peroxidation Assay:

References

- 1. Frontiers | Ferroptosis Signaling and Regulators in Atherosclerosis [frontiersin.org]

- 2. ACSL4 and the lipoxygenases 15/15B are pivotal for ferroptosis induced by iron and PUFA dyshomeostasis in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? | Semantic Scholar [semanticscholar.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 8. Defects in 15-HETE Production and Control of Epithelial Permeability by Human Enteric Glial Cells From Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abpbio.com [abpbio.com]

- 10. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]

- 11. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PubMed [pubmed.ncbi.nlm.nih.gov]

Vatiquinone: A Deep Dive into Preclinical Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatiquinone (formerly EPI-743) is an investigational small molecule therapeutic agent that has garnered significant attention for its potential neuroprotective effects. As a synthetic analog of vitamin E, it is designed to readily cross the blood-brain barrier and target key pathways involved in oxidative stress, neuroinflammation, and a form of regulated cell death known as ferroptosis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research that has laid the groundwork for the clinical evaluation of vatiquinone in various neurological and mitochondrial disorders, including Friedreich's ataxia, Leigh syndrome, and mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS).[4][5]

Mechanism of Action

Vatiquinone's primary mechanism of action is the selective inhibition of 15-lipoxygenase (15-LO), a key enzyme in the oxidative metabolism of polyunsaturated fatty acids.[6][7] By inhibiting 15-LO, vatiquinone mitigates the production of lipid peroxides, which are significant contributors to oxidative stress and cellular damage.[6] This action helps to alleviate the consequences of mitochondrial dysfunction, ultimately decreasing cellular inflammation and promoting neuronal survival.[8] Furthermore, vatiquinone has been shown to suppress ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides.[9][10]

Preclinical Efficacy: A Summary of Key Findings

Preclinical investigations of vatiquinone have utilized both in vitro and in vivo models to elucidate its neuroprotective potential. These studies have been crucial in understanding its mechanism and guiding its clinical development.

In Vitro Studies

In vitro experiments have demonstrated vatiquinone's ability to protect cells from various forms of oxidative stress and inducers of ferroptosis.

| Cell Type | Stressor | Vatiquinone Concentration | Outcome | Reference |

| Human Neonatal Dermal Fibroblasts (HDFs) | RSL3 (0.2 µM and 2 µM) | 500 nM | Fully suppressed RSL3-induced cell death | [11] |

| Human Fibroblasts | BSO/iron | Not specified | Robustly prevented cell death | [12][13] |

| Human Fibroblasts | Paraquat | Not specified | No effect on paraquat-induced cell death | [11][12] |

| Human Fibroblasts and HEK293 cells | Rotenone | Not specified | Failed to attenuate cell death | [9][14] |

In Vivo Studies

Animal models of mitochondrial disease have been instrumental in evaluating the systemic effects of vatiquinone.

| Animal Model | Disease Modeled | Vatiquinone Dosage | Key Findings | Reference |

| Tamoxifen-induced Gpx4 knockout mouse | GPX4 deficiency | 50 mg/kg/day (IP) | No effect on survival or weight loss. Appeared to delay the onset of ataxia. | [11] |

| Ndufs4 knockout mouse | Leigh syndrome | 50 mg/kg/day (IP) | No impact on disease onset, progression, or survival. May have reduced the risk of seizures. | [11][12] |

Experimental Protocols

In Vitro Cell Viability Assays

Objective: To assess the efficacy of vatiquinone in preventing cell death induced by various chemical stressors.

Cell Lines:

-

Human Neonatal Dermal Fibroblasts (HDFs)

-

Human Embryonic Kidney 293 (HEK293) cells

Stress Inducers:

-

RSL3: An inhibitor of glutathione peroxidase 4 (GPX4), a potent inducer of ferroptosis.

-

Buthionine sulfoximine (BSO) in combination with excess iron: BSO inhibits glutathione synthesis, leading to increased oxidative stress and ferroptosis in the presence of iron.

-

Paraquat: A toxin that generates high levels of mitochondrial oxidative stress.

-

Rotenone: An inhibitor of mitochondrial complex I of the electron transport chain.

General Protocol:

-

Cells are cultured under standard conditions.

-

Cells are treated with a specific stress inducer (e.g., RSL3, BSO/iron, paraquat, or rotenone) in the presence or absence of vatiquinone.

-

Cell viability is assessed at a predetermined time point (e.g., 24 hours) using standard methods such as MTT assay or automated cell counting.

-

Data is analyzed to determine the effect of vatiquinone on cell survival compared to control groups.

In Vivo Animal Studies

Objective: To evaluate the therapeutic potential of vatiquinone in mouse models of mitochondrial disease.

Animal Models:

-

Tamoxifen-induced Gpx4 knockout mouse: A model for GPX4 deficiency where the Gpx4 gene can be conditionally deleted upon administration of tamoxifen.

-

Ndufs4 knockout mouse: A model for Leigh syndrome, a progressive neurodegenerative disorder.

General Protocol:

-

Mice are bred and genotyped to obtain the desired experimental groups.

-

Treatment with vatiquinone (e.g., 50 mg/kg/day) or vehicle is initiated at a specific age (e.g., postnatal day 21) via a specified route of administration (e.g., intraperitoneal injection).

-

In the inducible knockout model, tamoxifen is administered to induce gene deletion.

-

Animals are monitored daily for relevant disease endpoints, including:

-

Body weight and onset of cachexia.

-

Survival.

-

Onset and progression of ataxia, assessed using appropriate behavioral tests.

-

Occurrence of seizures.

-

-

Data is collected and analyzed to compare the outcomes between vatiquinone-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of vatiquinone in neuroprotection.

Caption: General workflow for in vitro cell viability experiments.

Caption: General workflow for in vivo animal model studies.

Conclusion

Preclinical research on vatiquinone has established its role as a selective inhibitor of 15-lipoxygenase, with the ability to counteract oxidative stress and ferroptosis. In vitro studies have demonstrated its cytoprotective effects against specific inducers of cell death, while in vivo studies in mouse models of mitochondrial disease have provided mixed but informative results, suggesting a potential to delay certain neurological symptoms like ataxia and reduce seizure risk. These foundational studies have been critical in shaping the ongoing clinical evaluation of vatiquinone as a potential neuroprotective agent for a range of devastating neurological disorders. The data presented in this guide offer a detailed resource for researchers and drug development professionals seeking to understand the preclinical basis for vatiquinone's therapeutic potential.

References

- 1. friedreichsataxianews.com [friedreichsataxianews.com]

- 2. curefa.org [curefa.org]

- 3. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vatiquinone by PTC Therapeutics for MELAS Syndrome (Mitochondrial Encephalomyopathy, Lactic Acidosis and Stroke-Like Episodes): Likelihood of Approval [pharmaceutical-technology.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. What is Vatiquinone used for? [synapse.patsnap.com]

- 7. Vatiquinone: What is it and is it FDA approved? - Drugs.com [drugs.com]

- 8. PTC Therapeutics Announces Vatiquinone NDA Submission to FDA for the Treatment of Children and Adults Living with Friedreich Ataxia | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 9. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Vatiquinone (EPI-743)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatiquinone, also known as EPI-743 and PTC-743, is an investigational small molecule drug that has been the subject of numerous clinical trials for rare genetic mitochondrial diseases and other conditions characterized by oxidative stress.[1][2] As a synthetic analog of vitamin E, specifically α-tocotrienol quinone, its discovery stemmed from research into compounds capable of mitigating cellular damage from oxidative stress.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of Vatiquinone, tailored for professionals in the field of drug development and biomedical research.

Discovery and Development

Vatiquinone (this compound) was first identified through a small molecule screen designed to find compounds that could prevent cell death induced by L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione synthesis.[5] Initially developed by Edison Pharmaceuticals, which later became BioElectron Technology Corporation, the assets related to Vatiquinone were acquired by PTC Therapeutics in late 2019.[3][5]

The rationale for its development was rooted in the protective effects of tocotrienols, a part of the vitamin E family, against oxidative stress in neuronal cells.[3] Vatiquinone is an orally bioavailable para-benzoquinone that can cross the blood-brain barrier.[2][6][7] It has been granted Orphan Drug Designation and Fast Track Designation by the U.S. Food and Drug Administration (FDA) for Friedreich's Ataxia (FA).[3]

Development Timeline

The journey of Vatiquinone from a promising compound to a clinical-stage candidate is marked by extensive research and numerous trials.

Synthesis of Vatiquinone (α-Tocotrienol Quinone)

Vatiquinone is chemically known as α-tocotrienol quinone.[5] Its synthesis involves the oxidation of α-tocotrienol, which can be sourced from natural extracts like palm oil.[8] The process is designed to produce a high-purity final product.

A general synthesis approach involves:

-

Isolation of α-tocotrienol : High-purity α-tocotrienol is first isolated from natural sources that contain a mixture of tocols (tocopherols and tocotrienols).[8]

-

Oxidation : The purified α-tocotrienol is then oxidized to produce α-tocotrienol quinone. This conversion can be performed using an oxidizing agent such as cerium (IV) ammonium nitrate. The reaction is often carried out under buffered conditions to maintain pH control, using buffers like sodium carbonate or phosphate buffer.[8]

-

Purification : The resulting α-tocotrienol quinone is purified, typically using chromatography. A common method involves silica gel chromatography, sometimes with silica gel containing a small percentage of sodium hydrogen carbonate. The product is eluted with a solvent system, such as n-heptane and isopropylacetate mixtures.[8]

Mechanism of Action

The therapeutic effects of Vatiquinone are attributed to a multi-faceted mechanism of action centered on mitigating oxidative stress and inflammation, primarily through the inhibition of 15-lipoxygenase (15-LO) and interaction with the cellular redox system.

Inhibition of 15-Lipoxygenase and Ferroptosis

A key mechanism of Vatiquinone is the inhibition of the enzyme 15-lipoxygenase (15-LO).[5][9][10] 15-LO is a critical regulator of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[3][10] In disease states associated with oxidative stress, 15-LO activity is often elevated, leading to the production of lipid hydroperoxides and subsequent cell death.[6][11] By inhibiting 15-LO, Vatiquinone prevents this cascade, thereby protecting cells from ferroptotic death.[5][9]

Redox Cycling and NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

Vatiquinone's para-benzoquinone structure allows it to undergo a reversible two-electron redox cycling reaction.[4][7] It is a substrate for the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][12][13] NQO1 catalyzes the reduction of Vatiquinone to its hydroquinone form using NADH or NADPH as an electron donor.[4][13] This hydroquinone is a potent antioxidant. This process is believed to increase the production of reduced glutathione (GSH), a critical intracellular antioxidant, thereby improving the overall cellular redox state.[12][14]

Quantitative Preclinical and Clinical Data

Vatiquinone has undergone extensive testing in both preclinical models and human clinical trials.

Table 1: Summary of Preclinical In Vitro Data

| Assay System | Inducer of Cell Death | Effect of Vatiquinone | Potency/Concentration | Reference |

| Human Dermal Fibroblasts | RSL3 (GPX4 inhibitor) | Fully suppressed cell death | 500 nM | [5] |

| Human Dermal Fibroblasts | BSO/Iron (Glutathione depletion) | Robustly prevented cell death | Not specified | [5][15] |

| Human Dermal Fibroblasts | Paraquat (Mitochondrial oxidative stress) | No effect on cell death | Not specified | [5][15] |

| Mitochondrial Patient Fibroblasts | Oxidative Stress Assay | Protective | ~1000x more potent than CoQ10 | [12] |

Table 2: Summary of Key Clinical Trial Data

| Trial Name / Condition | Phase | Number of Patients | Key Endpoints & Outcomes | Reference |

| Leigh Syndrome | 2A (Open-Label) | 10 | Statistically significant improvement in Newcastle Pediatric Mitochondrial Disease Scale and Gross Motor Function Measure. Reversal of disease progression compared to natural history. | [16] |

| Friedreich's Ataxia (FA) | 2 (Placebo-Controlled) | 63 | Safe and well-tolerated. No significant difference vs placebo on primary endpoints initially. Post-hoc analysis suggested improvement in neurological function (FARS scale). | [3][17] |

| MOVE-FA (FA) | 2/3 (Placebo-Controlled) | 146 | Did not meet primary endpoint (change in mFARS score). Showed significant benefit on key secondary endpoints, including upright stability and fatigue. | [3][9] |

| Rett Syndrome | 2 (Placebo-Controlled) | 24 | Statistically significant increase in head circumference relative to placebo. | [12] |

| Mitochondrial Disease (Refractory Seizures) | MIT-E | Not specified | Did not meet primary endpoint of reducing seizure frequency. |

Experimental Protocols

Detailed and reproducible experimental design is critical for evaluating the efficacy and mechanism of novel compounds like Vatiquinone.

Protocol: In Vitro Ferroptosis Inhibition Assay

This protocol assesses the ability of Vatiquinone to prevent ferroptosis induced by glutathione peroxidase 4 (GPX4) inhibition.

-

Cell Culture : Human dermal fibroblasts (or other relevant cell lines) are cultured in standard DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.

-

Compound Preparation : Prepare a stock solution of Vatiquinone in DMSO. Prepare a stock solution of the ferroptosis inducer RSL3 in DMSO.

-

Treatment :

-

Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Vatiquinone (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 2-4 hours.

-

Introduce the ferroptosis inducer RSL3 (e.g., 0.2 µM) to the appropriate wells. Include vehicle-only and RSL3-only controls.

-

-

Incubation : Incubate the plate for 24 hours.

-

Viability Assessment : Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis via fluorescence microscopy or flow cytometry.

-

Data Analysis : Normalize viability data to the vehicle-only control wells. Plot a dose-response curve and calculate the EC₅₀ value for Vatiquinone's protective effect.

Protocol: In Vivo Efficacy in Ndufs4(-/-) Mouse Model

This protocol outlines a study to assess Vatiquinone's effect in a mouse model of Leigh syndrome.[15]

-

Animal Model : Use Ndufs4 knockout (Ndufs4⁻/⁻) mice, a well-established model for Leigh syndrome.

-

Drug Formulation and Administration : Vatiquinone is formulated for oral administration (e.g., in a suitable vehicle like sesame oil). Animals are treated daily via oral gavage with Vatiquinone (at a specified dose, e.g., 100 mg/kg) or vehicle alone, starting at a presymptomatic age.

-

Monitoring and Endpoints :

-

Survival : Monitor animals daily and record survival data.

-

Disease Progression : Assess disease onset and progression using a neurological scoring system, monitoring for symptoms like ataxia, bradykinesia, and weight loss.

-

Seizure Assessment : Monitor for exercise-induced or spontaneous seizures.

-

-

Data Analysis : Use Kaplan-Meier survival analysis to compare survival curves between the treated and vehicle groups. Use appropriate statistical tests (e.g., t-test, ANOVA) to compare neurological scores and other quantitative endpoints.

Protocol: LC-MS/MS Quantification in Plasma

This protocol is for quantifying Vatiquinone levels in biological matrices.[18]

-

Sample Preparation :

-

Thaw plasma samples at 4°C.

-

Perform protein precipitation by adding 3 parts ice-cold acetonitrile to 1 part plasma.

-

Vortex for 30 seconds and centrifuge (e.g., 4000 rpm for 10 minutes at 4°C).

-

-

LC Separation :

-

Transfer the supernatant to an injection plate.

-

Use a reverse-phase C18 column (e.g., Waters BEH-C18, 1.0 x 50 mm, 1.7 µm).

-

Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in 3:1 acetonitrile:isopropyl alcohol).

-

-

MS/MS Detection :

-

Couple the LC system to a triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP).

-

Use electrospray ionization (ESI) in positive mode.

-

Monitor specific multiple reaction monitoring (MRM) transitions for Vatiquinone and an internal standard.

-

-

Quantification : Generate a standard curve using known concentrations of Vatiquinone in the same matrix and quantify the unknown samples.

Conclusion

Vatiquinone (this compound) represents a targeted therapeutic approach for diseases driven by oxidative stress and mitochondrial dysfunction. Its discovery as a potent protector against ferroptotic cell death and its unique mechanism involving the inhibition of 15-lipoxygenase and modulation of the NQO1 pathway underscore a sophisticated approach to drug design. While clinical trial results have been mixed, with notable successes in some pediatric mitochondrial diseases but missed primary endpoints in others, the data collectively demonstrate a consistent safety profile and clinically meaningful benefits on specific aspects of disease progression.[3][16] Continued research into its precise molecular interactions and patient stratification based on biomarkers of oxidative stress will be crucial for unlocking the full therapeutic potential of Vatiquinone.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Vatiquinone by PTC Therapeutics for Friedreich Ataxia: Likelihood of Approval [pharmaceutical-technology.com]

- 3. curefa.org [curefa.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α-Tocotrienol quinone modulates oxidative stress response and the biochemistry of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2963006A1 - Composition containing alpha-tocotrienol quinone,and intermediates thereof - Google Patents [patents.google.com]

- 9. friedreichsataxianews.com [friedreichsataxianews.com]

- 10. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTC Therapeutics Announces Positive Results from Long-Term Treatment Studies and Updates on Regulatory Progress for Vatiquinone Friedreich Ataxia Program [prnewswire.com]

- 12. scielo.br [scielo.br]

- 13. Targeting NAD(P)H:Quinone Oxidoreductase (NQO1) in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound reverses the progression of the pediatric mitochondrial disease--genetically defined Leigh Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ataxia.org.uk [ataxia.org.uk]

- 18. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Effect of EPI-743 on Glutathione Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of EPI-743 (Vatiquinone) on glutathione levels, drawing from available scientific literature. This compound, a novel para-benzoquinone analog, has been investigated for its therapeutic potential in various conditions associated with oxidative stress, and its mechanism of action is closely linked to the modulation of intracellular glutathione.

Core Findings: Quantitative Data Summary

While direct quantitative data from in vitro dose-response studies on glutathione levels are not extensively detailed in publicly available literature, the following table summarizes key findings from relevant studies. This includes ex vivo data from clinical trials and protective effects observed in vitro, which together build a strong case for this compound's role in augmenting glutathione-mediated antioxidant defenses.

| Cell Type/System | This compound Concentration | Treatment Duration | Key Quantitative Finding | Reference |

| Lymphocytes (from Leigh Syndrome Patients) | Not specified (in vivo treatment) | 6 months | Marked increase in reduced glutathione (p < 0.001); 96% decrease in the ratio of oxidized-to-reduced glutathione (p < 0.001).[1] | Pastore A, et al. (2013) |

| Human Skin Fibroblasts (from patients with mitochondrial disease) | EC50 of 18-21 nM | Not specified | Protected cells from death induced by L-buthionine-(S,R)-sulfoximine (a glutathione synthesis inhibitor).[2] | Inferred from Enns GM, et al. (2012) |

| Friedreich's Ataxia (FRDA)-derived fibroblasts | Not specified | Not specified | Confirmed Nrf2 nuclear translocation and activation of its downstream targets, including those involved in the glutathione antioxidant defense. | Inferred from Abeti R, et al. |

Signaling Pathways and Mechanism of Action

This compound is understood to increase intracellular glutathione levels primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular redox cycling.

The proposed mechanism is as follows:

-

NQO1-Mediated Redox Cycling : this compound is reduced by NQO1, a process that is believed to generate a signaling cascade that leads to the activation of Nrf2.

-

Nrf2 Activation : Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. The redox signaling initiated by this compound is thought to disrupt the Keap1-Nrf2 interaction.

-

Nuclear Translocation and ARE Binding : Once released from Keap1, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[2]

-

Upregulation of Glutathione Synthesis : The activation of the Nrf2-ARE pathway leads to the increased expression of genes involved in glutathione biosynthesis, such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. This results in an overall increase in intracellular glutathione levels.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vitro effect of this compound on glutathione levels, synthesized from established research practices.

Cell Culture and Treatment

-

Cell Lines : Human skin fibroblasts, particularly from patients with mitochondrial diseases or Friedreich's Ataxia, are commonly used. Other relevant cell lines could include neuroblastoma cells (e.g., SH-SY5Y) or hepatocytes (e.g., HepG2).

-

Culture Conditions : Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to low micromolar) or vehicle control.

-

Induction of Oxidative Stress (Optional) : To assess the protective effects of this compound, cells can be co-treated with an agent that depletes glutathione, such as L-buthionine-(S,R)-sulfoximine (BSO), a potent inhibitor of glutamate-cysteine ligase.

Glutathione Quantification

A common and robust method for quantifying glutathione is High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation :

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are scraped and harvested in a lysis buffer, often containing a protein precipitating agent like metaphosphoric acid or perchloric acid to stabilize the thiols.

-

The cell lysate is centrifuged at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the protein precipitate.

-

The supernatant, containing the glutathione, is collected for analysis.

-

-

HPLC Analysis :

-

Derivatization : To enable detection, the thiol groups in glutathione are often derivatized. A common derivatizing agent is o-phthalaldehyde (OPA).

-

Chromatographic Separation : The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase : A gradient of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different forms of glutathione (reduced glutathione - GSH, and oxidized glutathione - GSSG).

-

Detection : The separated glutathione species are detected using a fluorescence detector (with OPA derivatization) or an electrochemical detector.

-

Quantification : The concentration of GSH and GSSG in the samples is determined by comparing the peak areas to a standard curve generated with known concentrations of GSH and GSSG.

-

References

Vatiquinone: A Deep Dive into its Role in Modulating Ferroptosis Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vatiquinone (formerly EPI-743) is an investigational small molecule that has garnered significant attention for its potential therapeutic effects in a range of neurological and mitochondrial diseases.[1][2] A key aspect of its mechanism of action is the modulation of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][3] This technical guide provides a comprehensive overview of vatiquinone's impact on ferroptosis pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved.

Introduction to Vatiquinone and Ferroptosis

Vatiquinone, a para-benzoquinone analog of vitamin E, is an orally administered drug candidate under development for several rare genetic disorders, including Friedreich's ataxia and inherited mitochondrial diseases.[1][2] Its primary molecular target is 15-lipoxygenase (15-LO), a key enzyme in a pathway that promotes inflammation, oxidative stress, and ultimately, cell death via ferroptosis.[2][4]

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[5][6] This process is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[5] The core mechanism of ferroptosis involves the overwhelming of the cell's antioxidant capacity, particularly the glutathione peroxidase 4 (GPX4) system, leading to unchecked lipid peroxidation and membrane damage.[3][7]

Mechanism of Action: Vatiquinone as a Ferroptosis Inhibitor

Vatiquinone exerts its anti-ferroptotic effects primarily through the inhibition of 15-lipoxygenase (15-LO).[4] 15-LO is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes, a critical step in the ferroptosis cascade.[3][4] By inhibiting 15-LO, vatiquinone directly reduces the production of lipid peroxides, thereby mitigating the oxidative damage that leads to cell death.[4]

The canonical ferroptosis pathway is heavily reliant on the balance between pro-ferroptotic factors, such as iron accumulation and lipid peroxidation, and anti-ferroptotic defenses, primarily the GPX4 enzyme.[7] GPX4 detoxifies lipid peroxides, and its inhibition is a common method for inducing ferroptosis in experimental settings.[8] Vatiquinone has been shown to potently prevent cell death induced by GPX4 inhibitors like RSL3, highlighting its robust anti-ferroptotic activity.[3][9]

Quantitative Data on Vatiquinone's Efficacy

The efficacy of vatiquinone in preventing ferroptosis and its clinical potential have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Vatiquinone in Preventing Ferroptosis

| Cell Line | Ferroptosis Inducer | Vatiquinone Concentration | Outcome | Reference |

| Human Dermal Fibroblasts | RSL3 (0.2 µM and 2 µM) | 500 nM | Complete suppression of cell death | [9] |

| PCH6 Patient Fibroblasts | RSL3 (2 µM) | EC50: 17.3 - 21.8 nM | Complete prevention of cell death | [10] |

| PCH6 Patient Fibroblasts | RSL3 | IC50: 33.1 - 57.6 nM | Dose-dependent prevention of lipid oxidation | [10] |

| Leigh Syndrome Fibroblasts | RSL3 | - | Dose-dependent protection from cytotoxicity | [11] |

| Leigh Syndrome Fibroblasts | FeC/BSO | - | Dose-dependent protection from cytotoxicity | [11] |

Table 2: Clinical Trial Data for Vatiquinone

| Study Name / Identifier | Condition | Key Endpoint | Result | Reference |

| MOVE-FA (NCT04577352) | Friedreich's Ataxia | Change in mFARS at 72 weeks | Did not meet primary endpoint, but showed significant benefit on upright stability. | [12] |

| MOVE-FA Long-Term Extension | Friedreich's Ataxia | Change in mFARS at 144 weeks | 3.7-point benefit compared to natural history cohort (50% slowing of progression). | [13][14] |

| EPI-2010-006 Long-Term | Friedreich's Ataxia | Change in mFARS at 24 months | 4.8-point benefit compared to natural history cohort. | [14] |

| MIT-E (NCT04378075) | Mitochondrial Disease with Refractory Epilepsy | Reduction in motor seizures | Did not meet primary endpoint, but showed evidence of treatment effect. | [15][16] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of vatiquinone and ferroptosis.

Induction of Ferroptosis in Cell Culture

Objective: To induce ferroptotic cell death in vitro to test the efficacy of vatiquinone.

Protocols:

-

GPX4 Inhibition:

-

Culture human fibroblasts or other relevant cell lines to desired confluency.[17]

-

Prepare a stock solution of RSL3 (a specific GPX4 inhibitor) in DMSO.[8]

-

Treat cells with varying concentrations of RSL3 (e.g., 0.2 µM to 2 µM) for a specified period (e.g., 24 hours).[9][17]

-

For testing vatiquinone, co-administer the compound at various concentrations with RSL3.[7]

-

-

Glutathione Depletion and Iron Overload:

-

Culture cells as described above.[17]

-

Prepare stock solutions of L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione synthesis, and Fe(III)Citrate.[9][17]

-

Treat cells with a combination of BSO and Fe(III)Citrate to induce ferroptosis.[9][17]

-

To assess vatiquinone's effect, co-treat cells with the compound.[11]

-

Measurement of Lipid Peroxidation

Objective: To quantify the extent of lipid peroxidation, a hallmark of ferroptosis.

Protocol using C11-BODIPY 581/591:

-

Culture and treat cells as described in the ferroptosis induction protocol.[5]

-

In the final hours of incubation, add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cell culture medium.[5]

-

Incubate the cells with the probe for a specified time (e.g., 30-60 minutes).

-

Wash the cells to remove excess probe.

-

Analyze the cells using flow cytometry or fluorescence microscopy.[5] The probe emits green fluorescence upon oxidation, allowing for the quantification of lipid ROS.[5]

Signaling Pathways and Logical Relationships

The interplay between various cellular pathways governs the execution of ferroptosis. Vatiquinone's intervention point is critical in tipping the balance towards cell survival.

Conclusion

Vatiquinone has emerged as a potent inhibitor of the ferroptosis pathway, primarily through its targeted inhibition of 15-lipoxygenase.[3][4] This mechanism of action holds significant promise for the treatment of diseases where ferroptosis is a key pathological driver, such as Friedreich's ataxia and other mitochondrial disorders.[1][2] While clinical trial results have been mixed, the robust preclinical data and the significant effects observed in long-term extension studies provide a strong rationale for continued investigation.[12][13][14][16] Further research is warranted to fully elucidate the therapeutic potential of vatiquinone and to identify the patient populations most likely to benefit from this novel therapeutic strategy.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. curefa.org [curefa.org]

- 3. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Vatiquinone used for? [synapse.patsnap.com]

- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]

- 7. Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. friedreichsataxianews.com [friedreichsataxianews.com]

- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 14. PTC Therapeutics Announces Positive Results from Long-Term Treatment Studies and Updates on Regulatory Progress for Vatiquinone Friedreich Ataxia Program [prnewswire.com]

- 15. Vatiquinone for Treating Mitochondrial Disease in Participants With Refractory Epilepsy (MIT-E) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 16. PTC Therapeutics Announces Results from MIT-E Clinical Trial of Vatiquinone for the Treatment of Mitochondrial Disease Associated Seizures | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 17. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of EPI-743 (Vatiquinone) Beyond 15-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPI-743, also known as Vatiquinone, is a novel para-benzoquinone analog of vitamin E that has garnered significant interest for its therapeutic potential in a range of neurological and mitochondrial disorders. While its primary and most well-characterized mechanism of action is the inhibition of 15-lipoxygenase (15-LO), a key enzyme in the ferroptosis pathway of regulated cell death, emerging evidence suggests a more complex pharmacological profile.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular targets of this compound beyond 15-LO, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The multifaceted interactions of this compound are critical for understanding its full therapeutic potential and for the strategic design of future clinical investigations.[5][6]

Core Cellular Targets and Mechanisms

Beyond its role as a 15-LO inhibitor, this compound has been shown to interact with and modulate the activity of other key cellular components involved in redox homeostasis and cellular metabolism. These interactions contribute to its overall cytoprotective effects.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

A significant alternative target of this compound is NAD(P)H: quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that plays a crucial role in cellular detoxification and antioxidant defense.[7] this compound acts as both a cofactor and a substrate for NQO1.[5] This interaction leads to the reduction of this compound to its dihydroquinone form, a more potent electron donor.[5] This process is believed to contribute to the observed increase in glutathione biosynthesis and the overall improvement of the cellular redox state in treated patients.[5][7] The modulation of NQO1 activity is a key component of this compound's mechanism to counteract oxidative stress.[7]

Signaling Pathway of this compound and NQO1 Interaction

Caption: this compound interaction with the NQO1 pathway.

Glutathione Peroxidase 4 (GPX4) and the Ferroptosis Pathway

This compound has been extensively studied for its role in mitigating ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[8][9] While 15-LO is a direct target, the effects of this compound are intricately linked to the function of glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from ferroptotic death.[8][10] In conditions of low glutathione or direct GPX4 inhibition (e.g., by the experimental compound RSL3), cells become susceptible to ferroptosis.[10] this compound has been shown to potently suppress RSL3-induced ferroptosis in various cell lines, highlighting its ability to intervene in this pathway downstream of GPX4 inhibition, primarily through its inhibition of 15-LO, which is responsible for generating the lipid peroxides that trigger cell death when GPX4 is inactive.[8][10]

This compound's Role in the Ferroptosis Pathway

Caption: this compound's intervention in the ferroptosis pathway.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the cellular activities of this compound.

| Target/Process | Cell Type | Measurement | Value | Reference |

| Ferroptosis Inhibition | Human Dermal Fibroblasts | EC50 (vs. RSL3) | ~500 nM | [10] |

| Glutathione Modulation | Patient Lymphocytes | Reduced GSH Increase | Significant (p<0.05) | [11] |

| Glutathione Modulation | Patient Lymphocytes | OX/GSH Ratio Decrease | 96% (p<0.001) | [11] |

| NQO1 Modulation | Patient Fibroblasts | ARE Gene Expression | Blunted Response | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to investigate the cellular targets of this compound.

1. NQO1 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of NQO1 by monitoring the reduction of a specific substrate.

-

Principle: NQO1 catalyzes the reduction of menadione, which then reduces WST1, leading to a color change that can be measured spectrophotometrically at 440 nm. The specificity of the reaction is confirmed by using an NQO1 inhibitor, such as dicoumarol.

-

Procedure Outline:

-

Prepare cell or tissue lysates.

-

Add samples to a 96-well plate.

-

For inhibitor control wells, add dicoumarol.

-

Add a reaction mixture containing menadione, NADH, and WST1 to all wells.

-

Incubate at room temperature and measure the absorbance at 440 nm over time using a microplate reader.

-

Calculate NQO1 activity based on the rate of change in absorbance, correcting for the inhibitor control.

-

Workflow for NQO1 Activity Assay

Caption: Workflow for a colorimetric NQO1 activity assay.

2. GPX4 Activity Assay

This assay quantifies the enzymatic activity of GPX4, a key regulator of ferroptosis.

-

Principle: GPX4 activity is measured indirectly by a coupled enzyme reaction. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase (GR), consuming NADPH in the process. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[12][13]

-

Procedure Outline:

-

Prepare cell lysates.

-

In a 96-well plate, add assay buffer, diluted GPX4-containing sample, and any test inhibitors (like this compound). Pre-incubate.

-

Add a mixture of glutathione and glutathione reductase.

-

Add NADPH.

-

Initiate the reaction by adding the lipid hydroperoxide substrate (e.g., cumene hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

GPX4 activity is proportional to the rate of NADPH consumption.[12]

-

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment.

-

Principle: Ligand binding stabilizes a target protein, increasing its melting temperature. In CETSA, cells are treated with the compound of interest and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified, typically by Western blot or other immunoassays.[14][15]

-

Procedure Outline:

-

Treat intact cells with the drug (e.g., this compound) or vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

-

Analyze the amount of the target protein in the soluble fraction using Western blotting or a high-throughput method like an enzyme fragment complementation assay.[16]

-

A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

-

Logical Flow of a Cellular Thermal Shift Assay (CETSA)

Caption: Logical workflow for a CETSA experiment.

Conclusion

The pharmacological activity of this compound (Vatiquinone) is not limited to the inhibition of 15-lipoxygenase. Its interaction with NQO1 and its profound impact on the GPX4-regulated ferroptosis pathway underscore a multifaceted mechanism of action centered on the maintenance of cellular redox homeostasis. For researchers and drug developers, a thorough understanding of these additional targets is essential for optimizing therapeutic strategies, identifying responsive patient populations, and designing robust clinical trials for a range of oxidative stress-related diseases. Future investigations employing techniques such as CETSA will be invaluable in further elucidating the complete target profile of this promising therapeutic agent.

References

- 1. curefa.org [curefa.org]

- 2. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Vatiquinone used for? [synapse.patsnap.com]

- 4. friedreichsataxianews.com [friedreichsataxianews.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What You Need to Know About Ferroptosis & Friedreich's Ataxia (FA) - PTC Therapeutics (United States) [ptcbio.com]

- 10. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione: a redox signature in monitoring this compound therapy in children with mitochondrial encephalomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. youtube.com [youtube.com]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral EPI-743 (Vatiquinone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPI-743, also known as vatiquinone or PTC-743, is an orally administered small molecule being investigated for the treatment of mitochondrial diseases, such as Friedreich's ataxia and Leigh syndrome.[1] As a potent inhibitor of 15-lipoxygenase (15-LO), this compound targets oxidative stress and the ferroptosis pathway, which are implicated in the pathophysiology of these neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, summarizing key data from clinical studies, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized through several clinical trials, revealing key aspects of its absorption, distribution, metabolism, and excretion. A population pharmacokinetic (PopPK) analysis has been conducted, integrating data from multiple studies in both healthy volunteers and patient populations.[3]

Absorption

The oral absorption of this compound is complex and is best described by a two-compartment model with parallel zero-order and first-order absorption processes.[3] This model suggests that the drug is absorbed through two distinct pathways simultaneously.

Bioavailability and the Effect of Food

The oral bioavailability of this compound is significantly influenced by the presence of food, particularly fatty meals. Administration with a fatty meal has been shown to dramatically increase the systemic exposure to the drug.

Key Findings on Food Effect:

-

Mean Area Under the Curve (AUC) values for vatiquinone were 22-fold higher when administered with a solid fatty meal compared to the fasted state.[4]

-

A liquid meal also enhanced absorption, resulting in a 3-fold higher mean AUC compared to fasting conditions.[4]

-

Ingestion with a medium-fat meal (≥25% of calories from fat) led to a 25-fold increase in exposure compared to the fasted state.[2][3]

This profound food effect underscores the importance of administering this compound with meals to ensure optimal drug exposure.

Dose Proportionality and Accumulation

Studies have shown that this compound exposures, including both AUC and maximum concentration (Cmax), increase in a dose-proportional manner for doses ranging from 200 mg to 400 mg.[4] Upon multiple dosing (three times daily), a moderate accumulation is observed. The mean accumulation ratio for AUC on Day 6 was approximately 1.61 for the 200 mg dose and 1.73 for the 400 mg dose.[4]

Distribution

This compound is an orally absorbed small molecule that has been shown to readily cross the blood-brain barrier.[5] The apparent volume of distribution is substantial, with values of 180.75 L for the central compartment and 4852.69 L for the peripheral compartment, as determined by the PopPK model.[2][3] This suggests extensive distribution into tissues.

Metabolism

The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[5] This has significant implications for potential drug-drug interactions.

Drug-Drug Interactions:

-

Coadministration with a strong CYP3A4 inhibitor (itraconazole) resulted in a 3.5-fold increase in Cmax and a 2.9-fold increase in AUC .[5]

-

Conversely, coadministration with a strong CYP3A4 inducer (rifampin) led to a decrease in Cmax and AUC by approximately 0.64-fold and 0.54-fold, respectively.[5]

Excretion

The terminal half-life of vatiquinone is not significantly affected by the co-administration of CYP3A4 inhibitors or inducers.[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of oral this compound based on available clinical data.

Table 1: Population Pharmacokinetic Model Parameters for Oral Vatiquinone [2][3]

| Parameter | Value | Unit | Description |

| Absorption Fraction (First-Order) | 74.4 | % | The fraction of the drug absorbed via the first-order process. |

| Absorption Rate Constant (First-Order) | 0.20 | h⁻¹ | The rate constant for the first-order absorption process. |

| Absorption Delay Time | 2.79 | h | The lag time before the start of absorption. |

| Zero-Order Absorption Duration | 6.03 | h | The duration of the zero-order absorption process. |

| Apparent Central Volume of Distribution | 180.75 | L | The apparent volume of the central compartment. |

| Apparent Peripheral Volume of Distribution | 4852.69 | L | The apparent volume of the peripheral compartment. |

| Apparent Clearance | 162.72 | L/h | The apparent total clearance of the drug from the body. |

Table 2: Effect of Food on Vatiquinone Bioavailability (AUC Ratio Compared to Fasted State) [3][4]

| Meal Condition | Fold Increase in Mean AUC |

| Solid Fatty Meal | 22 |

| Medium-Fat Meal (≥25% fat) | 25 |

| Liquid Meal | 3 |

Table 3: Effect of CYP3A4 Modulators on Vatiquinone Pharmacokinetics (Fold Change in Geometric Mean Ratio) [5]

| Co-administered Drug (Modulator) | Effect on Cmax | Effect on AUC |

| Itraconazole (Strong CYP3A4 Inhibitor) | 3.5 | 2.9 |

| Rifampin (Strong CYP3A4 Inducer) | 0.64 | 0.54 |

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the pharmacokinetics of this compound.

Population Pharmacokinetic (PopPK) Analysis

A PopPK analysis was conducted to characterize the pharmacokinetic profile of vatiquinone and identify sources of variability.

-

Study Population: The analysis included data from eight Phase I, II, and III clinical trials involving a total of 343 unique participants.[3] The population consisted of healthy adult volunteers, as well as adult and pediatric patients with Friedreich's ataxia and other mitochondrial diseases.[3]

-

Pharmacokinetic Sampling: A total of 4,608 quantifiable pharmacokinetic samples were included in the analysis.[3]

-

Modeling Approach: A nonlinear mixed-effects modeling approach was implemented using the NONMEM® (Version 7.5) software.[3] A two-compartment model with parallel zero- and first-order absorption was developed to describe the plasma concentration-time data.[2][3]

-

Covariate Analysis: The influence of various covariates on the pharmacokinetic parameters was investigated, including body weight, meals, disease status, and co-medications.[2][3]

Food Effect Study

A clinical study was conducted to assess the impact of food on the bioavailability of this compound.

-

Study Design: A crossover study design was utilized, where subjects received this compound under different meal conditions (fasted, with a liquid meal, and with a medium-fat or high-fat solid meal).[3]

-

Meal Composition: While the exact composition of the "fatty meal" is not specified in all public documents, a "medium-fat meal" is described as containing at least 25% of its calories from fat.[3]

-